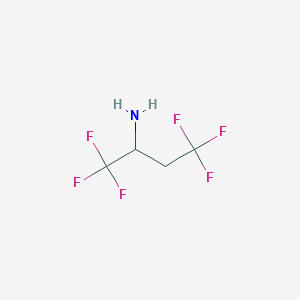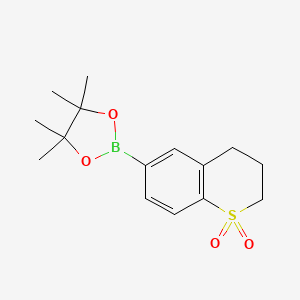
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiochromane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is a complex organic compound that features a boron-containing dioxaborolane ring and a benzothiopyran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione typically involves the formation of the dioxaborolane ring followed by its attachment to the benzothiopyran core. One common method involves the reaction of a suitable benzothiopyran precursor with a boronic acid derivative under catalytic conditions. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the benzothiopyran core .
Scientific Research Applications
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of probes for biological imaging and as a precursor for bioactive molecules.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane ring. This ring can undergo nucleophilic attack, facilitating the formation of new bonds. The benzothiopyran core can interact with biological targets, potentially modulating their activity through binding interactions .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar cross-coupling reactions.
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one: Another compound with a dioxaborolane ring, used in organic synthesis.
Uniqueness
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is unique due to the combination of the dioxaborolane ring and the benzothiopyran core.
Properties
Molecular Formula |
C15H21BO4S |
|---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-thiochromene 1,1-dioxide |
InChI |
InChI=1S/C15H21BO4S/c1-14(2)15(3,4)20-16(19-14)12-7-8-13-11(10-12)6-5-9-21(13,17)18/h7-8,10H,5-6,9H2,1-4H3 |
InChI Key |
GMDVZCMTIBNJNU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)S(=O)(=O)CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Isobutyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B15325945.png)




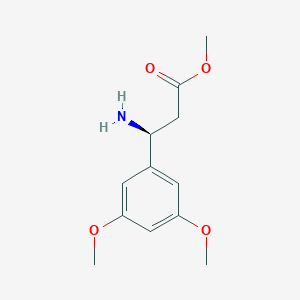
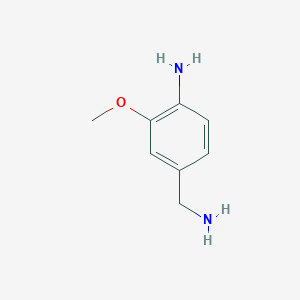
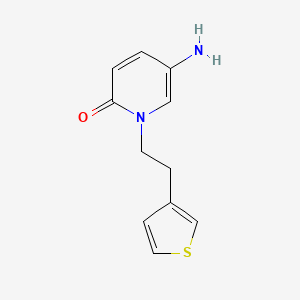

![1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B15325986.png)
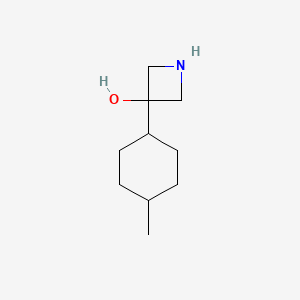
![cis-3-Azabicyclo[3.2.0]heptane hcl](/img/structure/B15326013.png)

